4-amino-N-pyridin-3-ylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-9-3-5-11(6-4-9)17(15,16)14-10-2-1-7-13-8-10/h1-8,14H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXWFOCBHASDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406490 | |
| Record name | 4-amino-N-pyridin-3-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599-81-5 | |
| Record name | 4-Amino-N-3-pyridinylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-N-pyridin-3-ylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within the Broader Field of Sulfonamide Chemistry
The journey of 4-amino-N-pyridin-3-ylbenzenesulfonamide is deeply rooted in the rich history of sulfonamide chemistry. Sulfonamides, a class of synthetic compounds characterized by the -SO₂NH- functional group, were first introduced as antibacterial agents and became the first commercially successful class of antibiotics. openaccesspub.org Their mechanism of action, primarily the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase in bacteria, disrupts folic acid synthesis, a pathway essential for bacterial growth. openaccesspub.org
Over the decades, the applications of sulfonamides have expanded far beyond their antimicrobial origins. They have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. mdpi.commdpi.com The versatility of the sulfonamide scaffold lies in its ability to be readily modified, allowing for the synthesis of a vast library of derivatives with diverse biological activities. The introduction of various heterocyclic rings to the sulfonamide core has been a particularly fruitful strategy in medicinal chemistry. researchgate.net
Significance of the Pyridine Moiety in Sulfonamide Analogues for Bioactivity Research
The incorporation of a pyridine (B92270) ring into a sulfonamide structure, as seen in 4-amino-N-pyridin-3-ylbenzenesulfonamide, is a deliberate design choice aimed at enhancing biological activity. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in many approved drugs and bioactive molecules. Its presence can significantly influence a compound's physicochemical properties and its interactions with biological targets. researchgate.net
The table below illustrates the inhibitory activity of some pyridine-containing sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms, highlighting the importance of this structural combination.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |
| 4-(4-R¹-1,2,3-triazol-1-yl)pyridine-3-sulfonamide (Compound 4) | hCA IX | 137 |
| 4-(4-R¹-1,2,3-triazol-1-yl)pyridine-3-sulfonamide (Compound 6) | hCA XII | 91 |
| 4-(4-R¹-1,2,3-triazol-1-yl)pyridine-3-sulfonamide (Compound 4) | hCA II | 271 |
Data sourced from a study on 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors. The specific R¹ group for each compound is detailed in the source literature. nih.gov
Evolution of Research Interest in the 4 Amino N Pyridin 3 Ylbenzenesulfonamide Scaffold
Established Synthetic Pathways for this compound
The construction of the core structure of this compound relies on fundamental reactions in organic chemistry, which have been refined over time to improve efficiency and yield.
The key chemical bond that defines this compound is the sulfonamide linkage (-SO₂NH-). This bond is most commonly formed through a nucleophilic substitution reaction. The archetypal synthesis involves the reaction of an appropriately substituted benzenesulfonyl chloride with an aminopyridine.
Specifically, the synthesis of the parent compound or its N-acetyl protected precursor is achieved by reacting 4-acetylaminobenzenesulfonyl chloride with 3-aminopyridine (B143674). In this reaction, the amino group of 3-aminopyridine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. A subsequent hydrolysis step is then required to remove the acetyl protecting group from the 4-amino position, yielding the final product. An alternative approach involves the direct reaction of benzenesulfonyl chloride with 3-aminopyridine to produce N-pyridin-3-yl-benzenesulfonamide. researchgate.net
Optimizing reaction conditions is crucial for maximizing yield and minimizing the formation of side products. The choice of solvent, catalyst (typically a base), and temperature plays a significant role in the synthesis of sulfonamides.
Solvents : Polar aprotic solvents are often preferred as they can effectively dissolve the reactants and intermediates. Dichloromethane is also a common solvent choice for these reactions. nih.gov
Catalysts/Bases : The nucleophilic substitution reaction releases hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the amine reactant. Pyridine (B92270) is frequently used as both a solvent and an acid scavenger. nih.gov Other bases like sodium carbonate (Na₂CO₃) can also be employed to maintain an alkaline pH, which has been shown to produce high yields. researchgate.net For enhancing efficiency, stronger, non-nucleophilic bases or catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be considered.
Temperature : Temperature control is vital for managing the reaction rate and preventing decomposition or side reactions. Reactions are often initiated at room temperature or cooler, with controlled heating under reflux conditions (e.g., 60–80°C) to drive the reaction to completion. Stepwise temperature increases can also be used to carefully control the reaction progress.
| Parameter | Condition | Purpose/Effect |
| Solvent | Polar Aprotic (e.g., DMF, Dichloromethane) | Enhances solubility of intermediates. |
| Base | Pyridine, Sodium Carbonate (Na₂CO₃) | Neutralizes HCl byproduct, prevents amine protonation. |
| Catalyst | 4-dimethylaminopyridine (DMAP) | May improve reaction efficiency over pyridine alone. |
| Temperature | Controlled heating (e.g., 60-80°C) | Minimizes side reactions and drives reaction to completion. |
Table 1: Optimized Reaction Conditions for Sulfonamide Synthesis. This table summarizes key reaction parameters and their roles in optimizing the synthesis of sulfonamides like this compound.
Another multi-step approach involves starting with 4-aminobenzene-1-sulfonamide and modifying the 4-amino group. For instance, it can be treated with carbon disulfide and ethyl iodide to create a dithiocarbamate (B8719985) intermediate, which can then be reacted further to build different N-aryl derivatives. nih.govresearchgate.net Such pathways, while longer, provide the versatility needed to synthesize a wide library of structurally diverse compounds. nih.gov
To improve process efficiency, reduce waste, and simplify procedures, one-pot synthesis strategies have been developed. These methods combine multiple reaction steps into a single reaction vessel without isolating intermediates. A facile one-pot reaction of 3-aminopyridine with benzenesulfonyl chloride in the presence of sodium carbonate has been reported to produce N-pyridin-3-yl-benzenesulfonamide in a high yield of 93.3%. researchgate.net Such strategies are highly desirable as they reduce handling losses and save time and resources. The development of one-pot methods for related heterocyclic systems, such as 4-arylpyrazolo[3,4-b]pyridin-6-ones, further underscores the trend towards more efficient synthetic designs in modern organic chemistry. nih.gov
Rational Design and Synthesis of Novel this compound Derivatives
The rational design of new chemical entities often involves targeted modifications of a parent structure to modulate its properties. For this compound, the benzene (B151609) ring is a prime target for such derivatization.
The chemical reactivity of the benzene ring in this compound is heavily influenced by its substituents: the amino (-NH₂) group and the sulfonamide (-SO₂NH-R) group. The nature of these groups dictates the position and ease of further electrophilic aromatic substitution.
The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.orglibretexts.org However, since the sulfonamide group already occupies the para position, any further substitution is directed to the positions ortho to the amino group (i.e., positions 3 and 5 of the benzene ring).
Conversely, the sulfonamide group is a deactivating group, which withdraws electron density from the ring and directs incoming electrophiles to the meta position relative to itself (also positions 3 and 5). libretexts.orglibretexts.org Therefore, both existing substituents reinforce the directing effect towards the same positions on the benzene ring.
Introducing new substituents onto the benzene ring can significantly alter the molecule's electronic properties.
Electron-Donating Groups (EDGs) : Adding activating groups like alkyl (-R) or alkoxy (-OR) would further increase the nucleophilicity of the ring, making subsequent substitution reactions faster. libretexts.org
Electron-Withdrawing Groups (EWGs) : Adding deactivating groups like a nitro (-NO₂) or a halogen (-X) would decrease the ring's reactivity. libretexts.orglibretexts.org Halogens are an exception among deactivators, as they direct incoming groups to the ortho and para positions despite slowing the reaction down. libretexts.org
These modifications are used to synthesize novel derivatives with tailored characteristics for various chemical applications. core.ac.uknih.gov
| Substituent Type | Example Groups | Effect on Reactivity | Orientation of New Substituent |
| Activating | -NH₂, -OH, -OR, -Alkyl | Increases ring reactivity | Ortho, Para |
| Deactivating | -NO₂, -CN, -SO₃H, -COR | Decreases ring reactivity | Meta |
| Deactivating (Halogens) | -F, -Cl, -Br, -I | Decreases ring reactivity | Ortho, Para |
Table 2: General Substituent Effects on Electrophilic Aromatic Substitution. This table outlines how different types of substituents affect the reactivity of a benzene ring and the position of subsequent substitutions. libretexts.orglibretexts.org
Structural Alterations on the Pyridine Heterocycle: Isomerism and Derivatization
The positioning of the nitrogen atom within the pyridine ring of 4-amino-N-pyridinylbenzenesulfonamide is a critical determinant of the molecule's spatial arrangement and properties. The isomer , with the sulfonamide linkage at the 3-position of the pyridine ring, is one of three positional isomers. The 2- and 4-positional isomers exhibit distinct chemical characteristics. For instance, research on 4-amino-N-pyridin-4-ylbenzenesulfonamide suggests that the pyridine at the 4-position can enhance π-π stacking interactions in biological targets, potentially improving binding affinity compared to its 2- or 3-position counterparts.
Further derivatization of the pyridine ring allows for the fine-tuning of the molecule's properties. Synthetic strategies can introduce various substituents onto the pyridine ring, altering its electronic and steric profile. A general synthetic pathway involves the reaction of benzene sulfonyl chloride with the corresponding aminopyridine isomer in the presence of a base like aqueous sodium carbonate to neutralize the generated HCl. researchgate.net This straightforward approach allows for the synthesis of a library of isomers for comparative studies.
Manipulation of the Sulfonamide Linkage
The sulfonamide linkage (–SO₂NH–) is a key functional group that is both chemically robust and amenable to modification. A significant area of research involves its replacement with bioisosteres—functional groups with similar physical or chemical properties that can produce comparable biological effects. This strategy is often employed to modulate a compound's pharmacokinetic profile or to circumvent metabolic liabilities. acs.org
Common bioisosteric replacements for the sulfonamide group include amides, sulfones, and N-acylsulfonamides. acs.orgnih.gov While replacing the sulfonamide in some contexts with an amide or other groups like ethers or ketones has led to a loss of activity, the sulfone group has proven to be an effective replacement in certain cases. nih.gov The gem-dimethyl sulfone, in particular, has been successfully used as a bioisostere for a metabolically unstable sulfonamide, maintaining biological potency without the associated liabilities. nih.govcambridgemedchemconsulting.com
N-acylsulfonamides, which feature an additional carbonyl group compared to their sulfonamide analogs, represent another important modification. rsc.org These derivatives can be synthesized through various methods, including the challenging direct acylation of sulfonamides or more efficient modern techniques like the sulfo-click reaction between thioacids and sulfonyl azides. rsc.orgrsc.org Palladium-catalyzed carbonylative coupling of sulfonyl azides and electron-rich heterocycles also provides a mild and convenient route to N-acylsulfonamides. acs.org These modifications alter the acidity and hydrogen-bonding capabilities of the molecule, offering a way to fine-tune interactions with biological targets. acs.orgrsc.orgnih.gov
Synthesis of Schiff Base Analogues Incorporating the Sulfonamide Core
The primary aromatic amino group (–NH₂) of this compound is a synthetic handle for the creation of Schiff base analogues. Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone, typically under reflux in a solvent like ethanol (B145695), sometimes with an acid catalyst. nih.gov117.239.78mdpi.com This reaction replaces the C=O carbonyl group with a C=N azomethine group. nih.gov
The synthesis of Schiff bases from sulfonamides is a well-established method for generating new derivatives with diverse structures. nih.govnih.gov For example, various substituted benzaldehydes can be reacted with the amino group of sulfonamides to produce a wide range of compounds. researchgate.netnih.govresearchgate.net The formation of the Schiff base is confirmed by spectroscopic methods. In infrared (IR) spectroscopy, the disappearance of the N-H stretching bands of the primary amine and the appearance of a new band corresponding to the C=N imine bond confirm the reaction's success. nih.govresearchgate.net In proton nuclear magnetic resonance (¹H NMR) spectra, the appearance of a singlet signal for the azomethine proton (–N=CH–) is characteristic of Schiff base formation. mdpi.com This synthetic versatility allows for the incorporation of a wide array of functionalities into the parent sulfonamide structure. mdpi.comnih.govajol.inforesearchgate.net
Complexation Chemistry: Synthesis of Metal–Sulfonamide Ligand Complexes
The nitrogen and oxygen atoms within the this compound structure can act as electron-pair donors, enabling the molecule to function as a ligand and form coordination complexes with metal ions.
Design Principles for Chelating Sulfonamide Ligands
Sulfonamides can act as versatile ligands, coordinating with metal ions in various ways. They can function as monodentate ligands, chelating agents, or bridging ligands, leading to monomeric, dimeric, or polymeric structures. researchgate.net The key to their chelating ability lies in the presence of multiple donor atoms that can bind to a single metal center, forming a stable ring structure.
For sulfonamide-based ligands, the potential donor sites include the nitrogen atom of the pyridine ring, the deprotonated sulfonamide nitrogen, the sulfonyl oxygen atoms, and the aromatic amino nitrogen. tandfonline.com When modified to include a Schiff base, the imine nitrogen also becomes a potential coordination site. researchgate.nettandfonline.com Ligands that bind through two or more sites are known as polydentate ligands and form chelates. libretexts.org The stability of the resulting complex is enhanced by the chelate effect. The design of effective chelating sulfonamide ligands involves positioning these donor atoms to facilitate the formation of stable five- or six-membered rings upon coordination with a metal ion. For instance, Schiff base derivatives of sulfonamides often act as bidentate ligands, coordinating through a phenolic oxygen (from the aldehyde part) and the azomethine nitrogen. researchgate.netnih.gov
Synthesis and Coordination Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with sulfonamide-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent, such as ethanol or methanol. sci-hub.senih.gov The resulting complexes can be characterized using a variety of analytical and spectroscopic techniques to determine their structure and geometry.
The formation of a complex and the mode of coordination can be confirmed by comparing the IR spectrum of the complex with that of the free ligand. Shifts in the vibrational frequencies of the functional groups, such as the –SO₂– and –NH– groups of the sulfonamide or the C=N group of a Schiff base derivative, indicate their involvement in bonding to the metal ion. researchgate.net The appearance of new bands in the far-IR region can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, providing direct evidence of coordination. mdpi.com
Electronic spectra (UV-Vis) provide information about the geometry of the complex. researchgate.net Magnetic susceptibility measurements help determine the number of unpaired electrons and thus the electronic configuration and geometry of the complex, with common geometries for transition metal sulfonamide complexes including octahedral, tetrahedral, and square planar. nih.govtandfonline.comnih.govnih.gov For example, copper(II) complexes often exhibit square planar or distorted octahedral geometries, while zinc(II) complexes are frequently tetrahedral. tandfonline.comnih.gov
Elucidation of Key Structural Determinants for Biological Activity within the this compound Framework
The this compound molecule can be deconstructed into three primary components: the p-aminophenyl group, the central sulfonamide linker, and the 3-aminopyridine ring. The biological activity of this framework is a result of the interplay between these components.
The p-Aminophenyl Group : The primary amino group (-NH₂) at the para-position of the benzene ring is a critical determinant. This group is a key feature in many sulfonamide drugs, where it often mimics the natural substrate, p-aminobenzoic acid (PABA), allowing it to act as a competitive inhibitor of enzymes like dihydropteroate (B1496061) synthetase (DHPS) in bacteria. nih.govacs.org The position and electronic nature of this amino group are vital for receptor binding and establishing key interactions within the target's active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR modeling provides a mathematical framework to correlate the structural or physicochemical properties of compounds with their biological activities. These models are invaluable for predicting the activity of novel, unsynthesized compounds and for providing insights into the molecular features that drive efficacy.
While specific Orthogonal Projections to Latent Structures (OPLS) models for this compound were not found in the reviewed literature, the methodology is highly applicable to this class of compounds. OPLS is a modification of the Partial Least Squares (PLS) regression method used in QSAR to handle complex datasets with many variables.
The derivation of an OPLS model for this compound class would involve:
Dataset Compilation : A series of analogs of this compound would be synthesized and their biological activities (e.g., IC₅₀ values) measured.
Descriptor Calculation : For each analog, a large number of molecular descriptors (variables) representing steric, electronic, and hydrophobic properties would be calculated using computational chemistry software. The parameterization for these calculations often relies on well-established force fields like OPLS-AA (All-Atom), which has been extensively validated for substituted benzenes. nih.gov
Model Generation : The OPLS algorithm would then be used to create a regression model that separates the descriptors into two parts: one that is predictive of biological activity and one that is orthogonal (not related) to it. This separation improves model interpretability.
Validation : The model's predictive power would be rigorously validated using statistical methods, including internal validation (e.g., cross-validation) and, ideally, external validation with a set of compounds not used in the model's creation.
QSAR studies on structurally related sulfonamides have successfully employed similar 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for herbicidal activity. nih.gov
QSAR studies on sulfonamide derivatives have identified several key molecular descriptors that consistently influence biological efficacy. nih.gov These descriptors quantify the steric, electronic, and hydrophobic properties of the molecule.
| Descriptor Type | Influence on Biological Efficacy |
| Steric Fields | The size and shape of substituents are critical. Bulky groups in certain positions can cause steric clashes with the receptor, reducing activity, while in other areas, they may enhance van der Waals interactions. nih.gov |
| Electrostatic Fields | The distribution of charge across the molecule is paramount. Electron-withdrawing or donating groups can alter the charge on the sulfonamide nitrogen and aromatic rings, affecting hydrogen bonding and π-π stacking interactions. nih.gov |
| Hydrophobic Fields | Lipophilicity (logP) influences how a compound partitions between aqueous and lipid environments, affecting its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. nih.gov |
| Hydrogen Bond Donor/Acceptor Fields | The location and strength of hydrogen bond donors (like the -NH₂ and -SO₂NH- groups) and acceptors (like the sulfonamide oxygens and pyridine nitrogen) are key to specific receptor binding. nih.gov |
| HOMO-LUMO Energy Gap | The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate chemical reactivity and stability. A smaller gap often correlates with higher reactivity. nih.gov |
Interactive Table: Key Molecular Descriptors in Sulfonamide QSAR This table outlines the principal molecular descriptors identified in QSAR studies of sulfonamide-based compounds and their general role in determining biological activity.
| Descriptor Class | Specific Descriptor Example | General Impact on Activity |
|---|---|---|
| Electronic | Partial Atomic Charges, Dipole Moment | Influences hydrogen bonding, metal chelation, and electrostatic interactions with the target protein. nih.gov |
| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule into the binding site; unfavorable steric bulk can decrease affinity. nih.gov |
| Hydrophobic | LogP (Partition Coefficient) | Affects membrane permeability and interaction with nonpolar regions of the biological target. nih.gov |
| Topological | Molecular Connectivity Indices | Describes the branching and shape of the molecule, which relates to its overall conformation and fit. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's chemical reactivity and stability towards metabolic reactions. nih.gov |
Impact of Substituent Variation on Biological Activity Profiles
Modifying the substituents on the aromatic rings of the this compound framework is a primary strategy for optimizing its biological activity. These changes can have profound electronic and steric effects.
The electronic nature of substituents alters the electron density distribution across the molecule, which can significantly impact its interactions with biological targets.
Electron-Withdrawing Groups (EWGs) : Placing EWGs (e.g., -NO₂, -Cl, -CF₃) on the benzenesulfonamide (B165840) ring can increase the acidity of the sulfonamide N-H proton. researchgate.net This enhances its hydrogen bonding capability and can lead to stronger binding with the target protein. For instance, in some antimicrobial sulfonamides, EWGs at the para-position of the benzene ring have been shown to enhance activity.
Electron-Donating Groups (EDGs) : Conversely, EDGs (e.g., -CH₃, -OCH₃) can increase the electron density on the aromatic ring. This can strengthen cation-π or π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor's binding site. vu.nl Studies on related 4-aminopyridine (B3432731) derivatives showed that adding a methyl group (-CH₃) enhanced potency, while a methoxy (B1213986) group (-OCH₃) decreased it, highlighting the subtle interplay of electronic and steric factors. researchgate.net
The Hammett equation is often used in medicinal chemistry to correlate the reaction rates or equilibrium constants of substituted aromatic compounds with parameters that quantify the electronic effect of the substituents. nih.gov
The size, shape, and conformational freedom of a molecule are critical for its ability to adopt the correct orientation for binding to a biological target. nih.gov
Steric Hindrance : The introduction of bulky substituents can physically block the molecule from fitting into a constrained binding pocket, thereby reducing or abolishing its activity. For example, bulky ortho substituents on the benzenesulfonamide ring often lead to a decrease in binding affinity due to steric clashes.
Hydrophobicity and Chain Length : In cases where alkyl substituents are introduced, their length and branching affect the molecule's hydrophobicity (logP). According to Lipinski's rule of five, optimal drug-likeness often requires a balanced logP. Increasing the length of an alkyl chain can enhance binding to hydrophobic pockets but may also decrease aqueous solubility. nih.govacs.org
Interactive Table: Impact of Substituent Variation on Sulfonamide Activity This table summarizes how different types of substituents on the aromatic rings of a sulfonamide scaffold generally influence its biological activity.
| Position of Substitution | Substituent Type | General Effect on Activity | Underlying Reason |
|---|---|---|---|
| Benzenesulfonamide Ring | Electron-Withdrawing (e.g., -Cl, -NO₂) | Often Increases | Increases acidity of sulfonamide N-H, enhancing hydrogen bonding. researchgate.net |
| Benzenesulfonamide Ring | Electron-Donating (e.g., -CH₃, -OCH₃) | Variable | Can enhance π-stacking interactions but may be electronically unfavorable for other interactions. vu.nl |
| Pyridine Ring | Halogens (e.g., -Br) | Often Increases | Can form halogen bonds and increase lipophilicity, potentially enhancing cell permeability and binding. mdpi.com |
| Any Ring (Ortho Position) | Bulky Groups (e.g., -t-butyl) | Often Decreases | Causes steric hindrance, preventing optimal fit into the target's binding site. nih.gov |
| Pyridine Ring | Methyl (-CH₃) vs. Methoxy (-OCH₃) | Variable / Target-Dependent | Demonstrates the fine balance between size, electronics, and metabolic stability. researchgate.net |
Conformational Analysis and its Correlation with Observed Bioactivities
The three-dimensional arrangement of a molecule, known as its conformation, is a critical determinant of its biological activity. For flexible molecules like this compound, the ability to adopt specific conformations that are complementary to the binding site of a biological target is paramount for its therapeutic effect. The relationship between the preferred spatial orientation of the phenyl and pyridinyl rings, as well as the geometry of the sulfonamide bridge, and the resulting bioactivity is a key focus of conformational analysis.
While detailed crystallographic or solution-phase conformational studies specifically for this compound are not extensively documented in publicly available literature, significant insights can be drawn from the well-studied isomers, particularly the 2-pyridinyl and 4-pyridinyl analogues. The principles governing the conformational behavior of these related compounds are directly applicable to understanding the structure-activity relationships of the 3-pyridinyl isomer.
Research on the isomeric compound, 4-amino-N-2-pyridinylbenzenesulfonamide (sulfapyridine), has revealed the phenomenon of conformational polymorphism, where the same molecule can exist in different crystalline forms with distinct molecular conformations. nih.gov These polymorphs, while having identical chemical bonds, exhibit significant differences in their molecular geometry, particularly in the torsion angles that define the spatial relationship between the aromatic rings. nih.gov This variation in conformation among polymorphs can lead to differences in physical properties and, consequently, may influence biological activity.
In many sulfonamides, an intramolecular hydrogen bond can play a significant role in stabilizing a particular conformation. For instance, studies on related isomeric structures have shown that an intramolecular N-H...O hydrogen bond can help to conserve the conformation of the aminopyridine-sulfonamide moiety. nih.gov This type of intramolecular interaction can reduce the molecule's flexibility and lock it into a more rigid, and potentially more bioactive, conformation.
The biological implications of these conformational features are profound. For a sulfonamide to exert its antibacterial action, for example, by inhibiting dihydropteroate synthase (DHPS), it must fit precisely into the enzyme's active site. The specific torsion angles of the molecule will determine how well it mimics the natural substrate, p-aminobenzoic acid (PABA), and how effectively it can form favorable interactions within the binding pocket. A conformation that allows for optimal hydrogen bonding and hydrophobic interactions will result in higher binding affinity and more potent inhibition of the enzyme.
The position of the nitrogen atom in the pyridine ring (ortho, meta, or para) significantly influences the electronic properties and the potential for hydrogen bonding, which in turn affects the preferred conformation and biological activity. It is hypothesized that the 3-pyridinyl isomer, this compound, will also exhibit a range of accessible conformations, with a specific, low-energy conformation being responsible for its primary biological effects. Theoretical modeling and further experimental studies, such as X-ray crystallography and NMR spectroscopy, on this compound are needed to fully elucidate its conformational preferences and directly correlate them with its observed bioactivities.
Table 1: Conformational Data of Related N-Pyridinylbenzenesulfonamide Isomers
| Compound | Crystal Form | Key Torsion Angle(s) | Significance |
| 4-amino-N-2-pyridinylbenzenesulfonamide (Sulfapyridine) | Form II | Varies significantly from other forms | Demonstrates conformational polymorphism, where different crystal packing leads to different molecular shapes. nih.gov |
| 4-amino-N-2-pyridinylbenzenesulfonamide (Sulfapyridine) | Form III | Varies significantly from other forms | Highlights the energetic accessibility of multiple conformations. nih.gov |
| 4-amino-N-2-pyridinylbenzenesulfonamide (Sulfapyridine) | Form V | Varies significantly from other forms | The specific conformation can influence physicochemical properties and bioactivity. nih.gov |
| 4-(methylphenylamino)pyridine-3-sulfonamides | N/A | Conserved by intramolecular N-H...O bond | Shows how intramolecular forces can stabilize a particular conformation in a related series of compounds. nih.gov |
Molecular Mechanisms of Action and Biological Target Interactions
Enzyme Inhibition Studies of 4-Amino-N-pyridin-3-ylbenzenesulfonamide and its Analogues
Enzyme inhibition is a key mechanism through which many drugs exert their effects. The structure of this compound, featuring a sulfonamide group, makes it a candidate for inhibiting various enzymes.
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play crucial roles in various physiological processes. mdpi.com The sulfonamide group is a well-established zinc-binding group, making sulfonamide-based compounds potent inhibitors of these zinc-containing enzymes. mdpi.com The inhibition mechanism typically involves the deprotonated sulfonamide anion (SO₂NH⁻) coordinating to the Zn(II) ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion and thereby blocking the enzyme's catalytic activity. mdpi.com
Studies on a variety of N-substituted benzenesulfonamides have demonstrated their potential as inhibitors of several human (h) CA isozymes, including hCA I, hCA II, hCA IV, hCA IX, and hCA XII. nih.govnih.govdrugbank.com For instance, a series of 4-substituted-3-pyridinesulfonamides were synthesized and evaluated for their inhibitory activity against hCA I, hCA II, hCA IX, hCA XII, and hCA XIV. drugbank.com These compounds displayed a wide range of inhibition constants (Ki), indicating varying potencies against different isozymes. drugbank.com Specifically, some derivatives showed excellent inhibitory efficacy against the cancer-associated isoforms hCA IX and hCA XII. mdpi.comdrugbank.com
The selectivity of these inhibitors for different CA isozymes is a critical aspect of their therapeutic potential, as it can help minimize off-target effects. nih.gov For example, some 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides have shown selectivity towards isozymes I, II, and XIII, while others were potent inhibitors of hCA VII. nih.gov The structural basis for this selectivity is often elucidated through X-ray crystallography studies, which reveal the specific interactions between the inhibitor and the amino acid residues in the active site of each isozyme. nih.gov
Table 1: Inhibition of Human Carbonic Anhydrase Isozymes by 4-Substituted-3-Pyridinesulfonamide Analogues
| Compound/Isozyme | hCA I (Kᵢ, µM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | hCA XIV (Kᵢ, nM) |
|---|---|---|---|---|---|
| Range of studied analogues | 0.078 - 11.7 | 9.9 - 140 | 4.6 - 313 | 3.4 - 21.6 | 50.9 - 160 |
Data sourced from a study on a series of 4-substituted-3-pyridinesulfonamides. drugbank.com
Sulfonamides are a well-known class of antimicrobial agents that act by inhibiting dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. wikipedia.orgnih.gov These drugs are structural analogues of para-aminobenzoic acid (pABA), the natural substrate of DHPS. nih.govnih.gov By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolate, a precursor for tetrahydrofolate which is essential for nucleic acid synthesis. wikipedia.orgnih.gov This ultimately leads to a bacteriostatic effect, inhibiting bacterial growth and division. wikipedia.org
Some research has focused on developing dual inhibitors that target both DHPS and dihydrofolate reductase (DHFR), the subsequent enzyme in the folate pathway. nih.gov This approach aims to enhance therapeutic efficacy and overcome resistance. nih.gov For example, a series of N-sulfonamide 2-pyridone derivatives were designed to combine the inhibitory activities against both DHPS and DHFR in a single molecule. nih.gov Docking studies of potent compounds from this series revealed interactions with both the pABA and pterin (B48896) binding pockets of DHPS, as well as the pterin binding pocket of DHFR. nih.gov
Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of various bioactive lipids involved in inflammatory processes. mdpi.com Inhibition of LOX, particularly 12-LOX, has been explored as a therapeutic strategy for various inflammatory conditions. Research has led to the identification of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-LOX. nih.gov These inhibitors were found to be noncompetitive and nonreductive. nih.gov The structure-activity relationship studies highlighted the importance of the benzenesulfonamide (B165840) scaffold for this inhibitory activity. nih.gov
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a process that can contribute to the pathogenesis of various diseases, including those caused by Helicobacter pylori. researchgate.netdergipark.org.tr The inhibition of urease is therefore a target for therapeutic intervention. dergipark.org.tr While direct studies on this compound are limited, the broader class of sulfonamides has been investigated for urease inhibitory potential. researchgate.net The mechanism of inhibition by some sulfur-containing compounds is thought to involve the chelation of the nickel ions in the enzyme's active site by the sulfur atom. dergipark.org.tr
Investigation of Molecular Interactions with Biomolecules
Beyond enzyme inhibition, the biological activity of this compound and its analogues can also be attributed to their interactions with other crucial biomolecules.
The interaction of small molecules with DNA can significantly impact cellular processes. Some sulfonamide derivatives have been investigated for their ability to bind to DNA. The planar aromatic rings present in the structure of this compound suggest the potential for π-π stacking interactions with the DNA base pairs. While specific intercalation studies for this exact compound are not extensively reported, related structures like imatinib, which contains a pyridinyl-pyrimidine moiety, have been shown to form hydrogen bonds and participate in π-π stacking interactions, which could be indicative of potential DNA binding modes. mdpi.com Further research is needed to fully elucidate the DNA binding characteristics of this compound and its potential to act as a DNA intercalator.
Interference with Critical Metabolic Pathways (e.g., Folate Synthesis in Microorganisms)
The principal mechanism of action for this compound lies in its ability to act as a competitive inhibitor in the folic acid synthesis pathway of various microorganisms. Folic acid, and its derivatives known as folates, are essential coenzymes in the biosynthesis of nucleic acids (DNA and RNA) and certain amino acids. Many microorganisms cannot uptake folate from their environment and are therefore reliant on its de novo synthesis.
This pathway involves the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate. Structurally, this compound is a close analog of pABA. This structural mimicry allows it to bind to the active site of DHPS, effectively competing with the natural substrate, pABA. nih.gov
By competitively inhibiting DHPS, the compound disrupts the production of 7,8-dihydropteroate, a crucial precursor to folic acid. This blockade leads to a deficiency in essential folates, thereby halting DNA replication, protein synthesis, and ultimately, microbial growth and replication. This targeted interference with a metabolic pathway present in microorganisms but not in humans, who obtain folate through their diet, is a hallmark of sulfonamide antibacterial agents.
Identification and Characterization of Specific Biological Targets
The primary biological target for this compound is the enzyme dihydropteroate synthase (DHPS). This has been extensively validated for the sulfonamide class of compounds.
Ligand-Protein Interaction Profiling
While specific crystallography or detailed experimental ligand-protein interaction profiling for this compound with DHPS is not extensively documented in publicly available literature, the interactions can be inferred from studies on related sulfonamides and computational docking simulations.
The binding of sulfonamides to the DHPS active site is primarily driven by interactions that mimic those of the natural substrate, pABA. Key interactions typically involve:
The 4-amino group: This group is crucial for activity and is believed to form hydrogen bonds with conserved residues within the pABA-binding pocket of DHPS.
The benzenesulfonamide core: The aromatic ring participates in π-π stacking interactions with aromatic amino acid residues in the active site.
The sulfonamide linkage: The SO2NH group can form additional hydrogen bonds and electrostatic interactions, further stabilizing the ligand-enzyme complex.
The pyridin-3-yl moiety: The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, potentially forming interactions with amino acid residues in the active site. The position of the nitrogen atom within the pyridine ring can influence the binding affinity and specificity. Studies on positional isomers, such as 4-amino-N-pyridin-4-ylbenzenesulfonamide, suggest that the pyridine at the 4-position can enhance π-π stacking, leading to improved binding affinity. While this provides a valuable comparison, the specific interactions for the 3-pyridyl isomer would require dedicated structural studies.
Computational docking studies on related sulfonamides have helped to visualize these interactions at a molecular level, predicting the binding poses and key intermolecular forces that contribute to the inhibitory activity.
Assessment of Binding Affinity and Selectivity for Receptors and Enzymes
For context, studies on other sulfonamide derivatives have reported a range of inhibitory activities against DHPS. For instance, a study on novel N-sulfonamide 2-pyridone derivatives as dual inhibitors of DHPS and dihydrofolate reductase (DHFR) reported IC_50_ values against DHPS in the low microgram per milliliter range for its most potent compounds. emerginginvestigators.orgacs.org Another study on sulfone and sulfonamide resistance in Plasmodium falciparum showed that the inhibition constants (K_i_) for various sulfonamides against DHPS varied, with some exhibiting sub-micromolar affinity. nih.gov
The selectivity of this compound is a key feature of its mechanism of action. Because mammals lack the DHPS enzyme and instead obtain folates from their diet, this compound exhibits selective toxicity towards microorganisms that rely on de novo folate synthesis. While some sulfonamides have been shown to inhibit other enzymes, such as carbonic anhydrases, their primary and most potent activity is typically against microbial DHPS. nih.gov The selectivity for microbial DHPS over any potential off-target human enzymes is a critical factor in the therapeutic utility of this class of compounds.
Computational and Theoretical Chemistry Applications
Molecular Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. This technique is crucial for understanding the potential therapeutic action of compounds like 4-amino-N-pyridin-3-ylbenzenesulfonamide.
Molecular docking simulations have been instrumental in predicting how this compound interacts with various biological targets. For instance, studies have shown its potential as an inhibitor of carbonic anhydrase, a key enzyme in various physiological processes. Docking studies predict that the compound fits well into the active site of carbonic anhydrase isoforms. The predicted binding affinities, often calculated as a docking score in kcal/mol, indicate a strong and stable interaction. These simulations consistently identify the sulfonamide group as a critical component for binding, as it often coordinates with the zinc ion located in the enzyme's active site.
A significant advantage of molecular docking is its ability to detail the specific interactions between a ligand and the amino acid residues within a protein's active site. For this compound, these analyses have revealed the formation of hydrogen bonds between its sulfonamide group and key residues like Thr199 and Thr200 in human carbonic anhydrase II. Additionally, the pyridine (B92270) and benzene (B151609) rings of the molecule are frequently observed to engage in hydrophobic and π-π stacking interactions with other residues, which further stabilizes the ligand-protein complex. A comprehensive understanding of these interactions is vital for the rational design of more potent and selective inhibitors.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a detailed perspective on the electronic structure and reactivity of molecules. These methods have been pivotal in characterizing the fundamental properties of this compound.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT analyses of this compound have been employed to determine its optimized molecular geometry, including precise bond lengths and angles, providing a 3D model of the molecule in its most stable energetic state. Furthermore, DFT is used to compute various electronic properties such as the distribution of electron density, dipole moment, and electrostatic potential. These properties are fundamental to understanding how the molecule interacts with its environment and with biological targets.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are referred to as the frontier molecular orbitals. The energy of the HOMO is associated with the molecule's capacity to donate electrons, whereas the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. For this compound, HOMO-LUMO analysis provides insights into its chemical behavior and its potential to engage in chemical reactions.
Intramolecular charge transfer (ICT) is a phenomenon where, upon photoexcitation, an electron is transferred from an electron-donating portion of a molecule to an electron-accepting portion. In this compound, the amino group can function as an electron donor, while the sulfonamide and pyridine moieties can act as electron acceptors. Quantum chemical calculations can model and characterize this ICT process. A thorough understanding of the ICT properties of this molecule is important for its potential use in materials science and as a fluorescent probe.
In Silico Prediction of Drug-Likeness and Molecular Properties Relevant to Safety Assessment
In silico methods are instrumental in the early stages of drug discovery for filtering compound libraries and prioritizing candidates, saving significant time and resources. imrpress.comri.se These computational tools predict a compound's pharmacokinetic and toxicological properties based on its chemical structure. ri.se
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its success. Several key molecular descriptors for this compound have been calculated and are used to predict its ADME profile.
Table 1: Physicochemical Properties of this compound The following table is interactive. Click on the headers to sort the data.
| Property | Value | Significance for Absorption & Distribution |
|---|---|---|
| Molecular Weight | 249.29 g/mol | Below the 500 Da threshold, favoring intestinal absorption and diffusion. |
| XLogP3 | 1.3 | Indicates balanced lipophilicity and hydrophilicity, which is favorable for solubility and membrane permeability. |
| Polar Surface Area (PSA) | 93.46 Ų | This value is above 90 Ų, suggesting potentially reduced permeability across the blood-brain barrier and cell membranes. |
| Hydrogen Bond Donors | 2 | The primary amine (-NH₂) and sulfonamide (-NH-) groups can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 5 | The pyridine nitrogen, two sulfonyl oxygens, and nitrogen atoms can act as acceptors. |
| Rotatable Bonds | 3 | A low number of rotatable bonds (<10) is associated with good oral bioavailability. |
These properties suggest that while the molecule's size and lipophilicity are favorable for absorption, its relatively high polar surface area might limit its passive diffusion across biological membranes. In silico studies on other novel sulfonamide derivatives have similarly been used to predict oral bioavailability and other pharmacokinetic properties. nih.govnih.gov
The metabolic stability of a compound determines its half-life in the body. While specific predictive studies for this compound are not available, general computational models exist to predict metabolic fate. unitedjchem.org These models identify potential sites of metabolism, primarily by Cytochrome P450 (CYP450) enzymes. nih.gov
For sulfonamides, common metabolic pathways include:
Hydroxylation: The aromatic rings (both the benzene and pyridine rings) are susceptible to hydroxylation by CYP450 enzymes.
N-acetylation: The primary aromatic amine (-NH₂) is a common site for N-acetyltransferase enzymes.
Hydrolysis: The sulfonamide bond can be subject to hydrolysis, although it is generally stable. unitedjchem.org
Computational-experimental studies on other sulfonamides have shown that metabolism can also lead to coupling and fragmentation products initiated by CYP450 enzymes. nih.govresearchgate.net Predicting metabolic stability remains challenging due to the complexity of biological pathways, but in silico tools can flag potential metabolic liabilities. unitedjchem.org
Assessing the potential for genotoxicity is a critical safety evaluation. The chemical structure of this compound contains a primary aromatic amine, which is recognized as a structural alert for mutagenicity. imrpress.comimrpress.com
In silico approaches are frequently used to predict the mutagenic potential of this class of compounds. nih.gov A key method is based on the "nitrenium hypothesis," which posits that the mutagenic effect is mediated by the formation of a reactive nitrenium ion. nih.govresearchgate.net Computational models can calculate the stability of this nitrenium ion; a higher stability often correlates with a greater mutagenic potential. nih.govresearchgate.net This allows for a more nuanced risk assessment than simple structural alerts. While this method provides a framework for evaluating risk, specific calculations for this compound have not been reported in the reviewed literature.
Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The rule states that a compound is more likely to be membrane permeable and easily absorbed if it meets the following criteria:
Molecular weight ≤ 500 Da
LogP ≤ 5
Hydrogen bond donors ≤ 5
Hydrogen bond acceptors ≤ 10
Table 2: Lipinski's Rule of Five Compliance for this compound The following table is interactive. Click on the headers to sort the data.
| Rule | Threshold | Compound Value | Compliance |
|---|---|---|---|
| Molecular Weight | ≤ 500 g/mol | 249.29 g/mol | Yes |
| LogP | ≤ 5 | 1.3 | Yes |
| Hydrogen Bond Donors | ≤ 5 | 2 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | 5 | Yes |
Based on this analysis, this compound fully complies with Lipinski's Rule of Five, indicating that it possesses physicochemical properties consistent with those of orally bioavailable drugs. It exhibits no violations of the rule, suggesting a favorable drug-like profile from this perspective.
Investigative Biological Activities and Pharmacological Potential in Vitro Studies
In Vitro Antimicrobial Activity Spectrum
The antimicrobial potential of sulfonamide derivatives containing a pyridine (B92270) ring has been an area of scientific inquiry. The following sections detail the available research findings for compounds structurally related to 4-amino-N-pyridin-3-ylbenzenesulfonamide.
Antibacterial Efficacy Against Gram-Positive Bacterial Strains
A study on N-pyridin-3-yl-benzenesulfonamide, a precursor to the target compound lacking the 4-amino group, demonstrated notable antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.net The antibacterial efficacy was evaluated using the agar (B569324) well diffusion method, with the diameter of the inhibition zone indicating the level of activity. At a concentration of 150 mg/ml, the compound produced a significant zone of inhibition. researchgate.net The activity was observed to be dose-dependent, with decreasing zones of inhibition at lower concentrations. researchgate.net
Table 1: In Vitro Antibacterial Activity of N-pyridin-3-yl-benzenesulfonamide against Staphylococcus aureus
| Concentration (mg/ml) | Average Zone of Inhibition (mm) |
|---|---|
| 150 | 16 |
| 100 | 12 |
| 50 | 8 |
| 25 | 5 |
Data sourced from a study on N-pyridin-3-yl-benzenesulfonamide, a related compound. researchgate.net
Antibacterial Efficacy Against Gram-Negative Bacterial Strains
The same study on N-pyridin-3-yl-benzenesulfonamide also assessed its efficacy against the Gram-negative bacteria Salmonella typhi and Escherichia coli. researchgate.net The compound exhibited considerable activity against S. typhi, with an inhibition zone of 15 mm at a concentration of 150 mg/ml. researchgate.net However, its activity against E. coli was less pronounced, with inhibition only observed at the highest concentrations of 150 mg/ml and 100 mg/ml. researchgate.net No inhibition was recorded at concentrations of 50 mg/ml and 25 mg/ml for E. coli. researchgate.net
Table 2: In Vitro Antibacterial Activity of N-pyridin-3-yl-benzenesulfonamide against Gram-Negative Bacteria
| Concentration (mg/ml) | Average Zone of Inhibition (mm) - Salmonella typhi | Average Zone of Inhibition (mm) - Escherichia coli |
|---|---|---|
| 150 | 15 | 12 |
| 100 | 10 | 8 |
| 50 | 6 | 0 |
| 25 | 0 | 0 |
Data sourced from a study on N-pyridin-3-yl-benzenesulfonamide, a related compound. researchgate.net
Antifungal Activity Against Pathogenic Fungi
Currently, there is no specific information available in the public domain regarding the in vitro antifungal activity of this compound against pathogenic fungi.
Antimycobacterial Activity Studies
Specific studies detailing the in vitro antimycobacterial activity of this compound are not currently available in the public scientific literature.
Anti-Biofilm Properties and Mechanism of Biofilm Inhibition
There is currently no publicly available research data on the anti-biofilm properties or the mechanism of biofilm inhibition for this compound.
Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines
While the broader class of sulfonamides has been investigated for anticancer properties, specific in vitro studies on the antiproliferative and apoptosis-inducing effects of this compound on cancer cell lines are not available in the public domain. The conversion of a nitro group to an amino group in related compounds has been suggested to be crucial for activity against various pathogens and cancer cells.
Cytotoxicity Evaluation and IC50 Determination in Human Cancer Cell Lines (e.g., HCT-116, HeLa, MCF-7)
While studies on other benzenesulfonamide (B165840) derivatives have shown varying degrees of cytotoxic activity against these cell lines, direct IC50 values—the concentration of a substance required to inhibit the growth of 50% of a cell population—for this compound have not been reported. The establishment of such data is a critical first step in evaluating the potential of a compound as an anticancer agent.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | Data not available |
| HeLa | Cervical Carcinoma | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available |
Investigation of Apoptotic Pathways: Phosphatidylserine (B164497) Translocation and Caspase Activation
Apoptosis, or programmed cell death, is a key mechanism through which cytotoxic agents eliminate cancer cells. Hallmarks of apoptosis include the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane and the activation of a cascade of enzymes known as caspases.
Currently, there are no specific published studies investigating the ability of this compound to induce these apoptotic events. Research into whether this compound can trigger phosphatidylserine exposure, which serves as an "eat-me" signal for phagocytes, or activate key executioner caspases like caspase-3, has not been documented. Such investigations would be crucial to understanding its mechanism of action if it were found to possess cytotoxic properties.
Analysis of Cell Cycle Distribution and Cell Cycle Arrest Mechanisms
Many anticancer drugs exert their effects by interfering with the cell cycle, leading to cell cycle arrest at specific phases (e.g., G1, S, or G2/M) and preventing cancer cell proliferation.
There is a lack of available research on the effects of this compound on the cell cycle distribution of cancer cells. Studies using techniques such as flow cytometry to analyze the DNA content of cells treated with this compound have not been reported. Therefore, it is unknown whether this compound can induce arrest at any phase of the cell cycle, a critical aspect of its potential as an antiproliferative agent.
Other Exploratory Pharmacological Research Areas
Beyond oncology, related chemical structures often exhibit a range of pharmacological activities. However, for this compound, exploratory research in other therapeutic areas appears to be minimal.
In Vitro Anti-inflammatory Potential
Compounds containing sulfonamide and pyridine moieties have been investigated for their anti-inflammatory properties. These properties are often evaluated in vitro by measuring the inhibition of inflammatory mediators or enzymes in cell-based assays. However, there are no specific reports on the in vitro anti-inflammatory activity of this compound.
Research into Antidiabetic Properties
The sulfonamide group is a key pharmacophore in several classes of antidiabetic drugs. In vitro assays to screen for antidiabetic potential often involve measuring the inhibition of enzymes like α-amylase and α-glucosidase, or assessing effects on glucose uptake in cells. There is currently no published research detailing any such investigations for this compound.
Investigations into Antiviral Activity
The structural motifs present in this compound could suggest potential interactions with viral targets. However, a review of scientific literature reveals no studies that have specifically investigated the in vitro antiviral activity of this compound against any panel of viruses.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
Expected ¹H NMR Spectral Data for 4-amino-N-pyridin-3-ylbenzenesulfonamide:
| Proton Assignment | Expected Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| H on Amino Group (-NH₂) | ~ 4.0 - 6.0 | Singlet (broad) | - |
| Protons on Aminobenzene Ring | ~ 6.6 - 7.8 | Doublet, Multiplet | ~ 8.0 |
| Protons on Pyridine (B92270) Ring | ~ 7.2 - 8.6 | Multiplet | - |
| H on Sulfonamide (-SO₂NH-) | ~ 10.0 - 11.0 | Singlet (broad) | - |
Note: This is a predicted spectrum. Actual values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Analysis of the ¹³C NMR spectrum of N-pyridin-3-yl-benzenesulfonamide reveals distinct signals for the carbon atoms in both the pyridine and benzene (B151609) rings. researchgate.net The presence of the 4-amino group in this compound would significantly impact the chemical shifts of the carbons in the aminobenzene ring, particularly the carbon atom directly bonded to the amino group (C4).
Expected ¹³C NMR Spectral Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ ppm) |
| Carbons in Aminobenzene Ring | ~ 114 - 152 |
| Carbons in Pyridine Ring | ~ 124 - 148 |
Note: This is a predicted spectrum based on data for N-pyridin-3-yl-benzenesulfonamide. researchgate.net Actual values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino (-NH₂), sulfonamide (-SO₂NH-), and aromatic (C=C) groups.
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (Amino) | 3300 - 3500 | Medium |
| N-H stretch (Sulfonamide) | ~ 3250 | Medium |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| S=O stretch (Sulfonamide) | 1330 - 1370 (asymmetric) | Strong |
| S=O stretch (Sulfonamide) | 1140 - 1180 (symmetric) | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium |
| S-N stretch (Sulfonamide) | 900 - 950 | Medium |
Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The nominal molecular weight of this compound is 249.29 g/mol . scbt.comlookchem.com The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass.
Expected Fragmentation Patterns:
The fragmentation of this compound would likely involve the cleavage of the S-N bond and the C-S bond, leading to characteristic fragment ions of the aminobenzene and pyridine moieties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the non-bonding electrons of the nitrogen and oxygen atoms. For a related compound, 1-pyridin-3-yl-ethylamine, absorption maxima are observed at 204 nm and 258 nm. sielc.com The extended conjugation in this compound would likely result in a red shift (shift to longer wavelengths) of these absorption bands.
Expected UV-Vis Absorption Maxima:
| Electronic Transition | Expected Wavelength (λmax) |
| π → π | ~ 260 - 280 nm |
| n → π | ~ 300 - 330 nm |
Note: These are estimated values. The actual absorption maxima can be influenced by the solvent.
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been specifically reported in the searched literature, the analysis of a related compound, 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide, reveals a bent molecular geometry with a significant dihedral angle between the two aromatic rings. nih.gov It is expected that this compound would adopt a similar non-planar conformation. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the amino and sulfonamide groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-amino-N-pyridin-3-ylbenzenesulfonamide, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via nucleophilic substitution between benzenesulfonyl chloride and 3-aminopyridine. After purification, intermediates are characterized using FTIR (to confirm sulfonamide N–S=O stretches at ~1150–1350 cm⁻¹) and NMR (¹H/¹³C for aromatic proton environments and amine proton signals) .
- Critical Step : Pyridine must be used as a base to neutralize HCl generated during the reaction, ensuring high yields .
Q. How is the antimicrobial activity of sulfonamide derivatives evaluated experimentally?
- Protocol : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined, with comparisons to standard antibiotics like ampicillin .
- Data Interpretation : Lower MIC values indicate higher potency. Contradictions in activity across studies may arise from variations in bacterial strain resistance or compound purity .
Advanced Research Questions
Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets?
- Approach : Molecular docking (e.g., AutoDock Vina) against enzymes like dihydropteroate synthase (DHPS) or cyclooxygenase-2 (COX-2). Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
- Validation : Crystallographic data (e.g., PDB IDs) validate docking poses. Discrepancies between computational and experimental IC₅₀ values may require re-evaluating force field parameters .
Q. How can structural modifications enhance the antitumor efficacy of sulfonamide derivatives?
- Design Strategy : Introduce tricyclic motifs or substituents (e.g., methoxy groups) to improve lipophilicity and target engagement. For example, ABT-751 analogues with fused rings showed potent antimitotic activity by inhibiting tubulin polymerization .
- In Vivo Evaluation : Use xenograft models (e.g., murine colon carcinoma). Monitor tumor volume reduction and toxicity profiles. Contradictory results in efficacy may stem from metabolic instability or off-target effects .
Q. What crystallographic insights explain the hydrogen-bonding interactions of sulfonamide derivatives?
- Technique : Single-crystal X-ray diffraction reveals intermolecular N–H⋯N hydrogen bonds forming R₂²(8) motifs, as seen in N-(2-aminopyridin-3-yl) derivatives. Dihedral angles between aromatic rings (e.g., 32–50°) influence packing and solubility .
- Implications : Crystal packing affects dissolution rates and bioavailability. Disordered structures may complicate reproducibility in formulation studies .
Q. How do oxidation/reduction reactions impact the stability and functionalization of sulfonamide compounds?
- Reactivity Profile : Oxidation with KMnO₄ can yield sulfonic acids, while reduction with LiAlH₄ may deactivate the sulfonamide group. Stability under acidic/basic conditions is assessed via HPLC tracking of degradation products .
- Contradiction Management : Conflicting reports on oxidative stability require controlled studies (e.g., accelerated stability testing at 40°C/75% RH) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of sulfonamide derivatives?
- Root Causes : Variability in assay conditions (e.g., serum concentration in cell cultures), impurity profiles, or differences in enantiomeric purity (if chiral centers exist).
- Resolution : Reproduce experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial assays) and characterize compounds via LC-MS to confirm purity .
Methodological Tables
Table 1 : Key Spectral Data for this compound
| Technique | Characteristic Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO) | δ 8.35 (d, J=4.8 Hz, Py-H), 7.85 (d, J=8.4 Hz, Ar-H), 6.65 (s, NH₂) | |
| FTIR | 1330 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym), 1620 cm⁻¹ (N–H bend) |
Table 2 : In Vivo Antitumor Activity of ABT-751 Analogues
| Compound | Tumor Model | Dose (mg/kg) | Tumor Inhibition (%) | Toxicity (LD₅₀, mg/kg) | Reference |
|---|---|---|---|---|---|
| ABT-751 | Colon-26 | 25 | 68 | >100 | |
| Tricyclic Derivative | HT-29 | 30 | 82 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
